molecular formula C19H15Cl2N5O3 B2834223 6-(3,4-dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 893941-37-2

6-(3,4-dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2834223
CAS No.: 893941-37-2
M. Wt: 432.26
InChI Key: WEHJAYZAHFQEMQ-UHFFFAOYSA-N
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Description

This compound belongs to the triazolopyrimidinone class, characterized by a fused triazole-pyrimidinone core. Key structural features include:

  • 3,4-Dichlorobenzyl group: Enhances lipophilicity and may improve membrane permeability or target binding via hydrophobic interactions .

Molecular Formula: Estimated as C₂₂H₁₇Cl₂N₅O₃ (exact mass: ~477.3 g/mol).

Properties

IUPAC Name

6-[(3,4-dichlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N5O3/c1-28-15-6-4-12(8-16(15)29-2)26-18-17(23-24-26)19(27)25(10-22-18)9-11-3-5-13(20)14(21)7-11/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHJAYZAHFQEMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=C(C=C4)Cl)Cl)N=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the dichlorobenzyl and dimethoxyphenyl groups. Common synthetic routes include:

    Cyclization Reactions: Formation of the triazolopyrimidine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of dichlorobenzyl and dimethoxyphenyl groups via nucleophilic substitution reactions.

    Coupling Reactions: Use of coupling agents to attach the substituents to the core structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. Reaction conditions, including temperature, solvent choice, and reaction time, are carefully controlled to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH3CN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

6-(3,4-dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3,4-dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in cellular processes, leading to therapeutic effects in disease models.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Compound Name & Source Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Notes
Target Compound (Question) C₂₂H₁₇Cl₂N₅O₃ ~477.3 3,4-Dichlorobenzyl, 3,4-dimethoxyphenyl Optimized for lipophilicity and electronic effects; potential kinase/GPCR targeting.
2-Amino-6-(3,4-dichlorobenzyl)-5-isopropyl () C₁₆H₁₅Cl₂N₇O ~392.2 3,4-Dichlorobenzyl, amino, isopropyl Amino group may enhance solubility; isopropyl adds steric bulk .
6-Oxadiazole Derivative () C₂₃H₂₁N₇O₅ 475.5 Oxadiazole, 3,4-dimethoxyphenyl, 3-methoxybenzyl Oxadiazole increases rigidity; high H-bond acceptors (10) may limit permeability .
3-(2-Chlorobenzyl)-6-(2,4-difluorobenzyl) () C₁₇H₁₂ClF₂N₅O ~383.8 2-Chlorobenzyl, 2,4-difluorobenzyl Halogen diversity enhances hydrophobic interactions; smaller size improves bioavailability .
Piperazinyl-Ethyl Derivative () C₂₆H₂₆N₈O₄ ~514.5 Piperazine, phenyl, oxoethyl Piperazine introduces basicity; large size may hinder CNS penetration .
3-Fluorobenzyl Analog () C₂₂H₁₈FN₇O₄ 463.4 3-Fluorobenzyl, oxadiazole Fluorine’s electronegativity alters electronic properties; moderate molecular weight balances solubility .

Key Research Findings

Substituent Impact on Lipophilicity: The target compound’s 3,4-dichlorobenzyl group increases logP compared to analogs with single halogens (e.g., ’s 2-chlorobenzyl) or non-halogenated groups (’s methoxybenzyl). This may enhance tissue penetration but risks off-target binding .

Electronic Effects and Target Binding :

  • The dimethoxyphenyl group in the target compound likely engages in π-π stacking with aromatic residues in enzyme active sites, a feature shared with ’s oxadiazole derivative .
  • Fluorine in ’s analog may strengthen dipole interactions compared to chlorine, though at the cost of reduced steric bulk .

Synthetic Considerations: Ionic liquid conditions (BMIM-PF6 in ) improve yields for triazolopyrimidinones but require optimization for scalability .

Contradictions and Limitations

  • Bioactivity Data Gaps: None of the evidence provides explicit IC₅₀ values or in vivo efficacy data, making direct pharmacological comparisons speculative.
  • Structural Diversity : Analogs vary widely in substituents (e.g., ’s piperazine vs. ’s halogens), complicating unified structure-activity conclusions.

Biological Activity

6-(3,4-Dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one (CAS Number: 893941-37-2) is a compound of interest due to its potential biological activities. This article explores its biological properties, including anticancer effects, antimicrobial activity, and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₉H₁₅Cl₂N₅O₃
  • Molecular Weight : 432.3 g/mol
  • Chemical Structure :

Chemical Structure

Biological Activity Overview

The compound exhibits a range of biological activities that can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds with a triazole moiety often demonstrate significant anticancer properties. A study involving derivatives of triazoles found that similar compounds exhibited cytotoxic effects against various cancer cell lines. For instance:

  • IC₅₀ Values : Certain derivatives showed IC₅₀ values as low as 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against breast cancer T47D cells .

2. Antimicrobial Activity

The triazole derivatives have also been evaluated for their antimicrobial properties. A review highlighted that several triazole-containing compounds demonstrated effectiveness against pathogenic bacteria and fungi. Specific findings include:

  • Activity Against Bacteria : Compounds similar to the target compound showed broad-spectrum antibacterial activity compared to standard antibiotics like chloramphenicol .

3. Mechanistic Insights

The mechanisms underlying the biological activity of this compound involve:

  • Enzyme Inhibition : Targeting enzymes such as thymidylate synthase and HDAC (Histone Deacetylases), which are crucial in cancer cell proliferation and survival .
  • Molecular Docking Studies : These studies suggest that the compound binds effectively to multiple biological targets, enhancing its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeCell Line/PathogenIC₅₀ Value (μM)Reference
AnticancerHCT-116 (Colon Carcinoma)6.2
AnticancerT47D (Breast Cancer)27.3
AntimicrobialVarious PathogensN/A

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, derivatives of triazoles were screened for their cytotoxicity against human cancer cell lines. The results indicated that compounds with similar structural features to this compound showed promising results in inhibiting cell growth and inducing apoptosis in cancer cells.

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of triazole derivatives against a panel of bacterial strains. The results demonstrated significant inhibition zones for several tested compounds, suggesting that modifications in the triazole structure could enhance antibacterial efficacy.

Q & A

Q. What are the optimal synthetic routes for 6-(3,4-dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step protocols, including cyclization of triazole precursors and substitution reactions. Key steps and conditions derived from analogous triazolo-pyrimidine syntheses include:

StepReaction TypeKey ConditionsYield Optimization Strategies
1. Triazole Core FormationCyclizationHydrazine derivatives with nitriles or isothiocyanates under acidic conditions (pH 4–6, 80–100°C) Use polar aprotic solvents (e.g., DMF) to stabilize intermediates
2. Dichlorobenzyl SubstitutionNucleophilic Aromatic SubstitutionK₂CO₃ as base, THF/DMF solvent, 60–80°C Monitor reaction progress via TLC to avoid over-alkylation
3. Dimethoxyphenyl CouplingSuzuki-Miyaura Cross-CouplingPd(PPh₃)₄ catalyst, Na₂CO₃, dioxane/water (3:1), reflux Purify via column chromatography (silica gel, ethyl acetate/hexane gradient)

Critical Factors:

  • Temperature Control : Excess heat (>100°C) degrades triazole intermediates, reducing yields .
  • Solvent Polarity : High-polarity solvents (e.g., DMF) improve solubility of aromatic precursors .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 to differentiate CH₃, CH₂, and quaternary carbons. Aromatic protons from dichlorobenzyl and dimethoxyphenyl groups appear as distinct multiplets (δ 6.8–7.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
  • X-ray Crystallography : Single-crystal analysis confirms dihedral angles between triazole and pyrimidine rings (typically 1–5° deviation from coplanarity) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ expected for C₂₂H₁₈Cl₂N₅O₃: 478.07 m/z) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when encountering low yields during the coupling of dichlorobenzyl and dimethoxyphenyl precursors?

Methodological Answer: Low yields often arise from steric hindrance or electronic deactivation. Mitigation strategies include:

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) to enhance coupling efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 12 hrs conventional heating) while maintaining yields >75% .
  • Precursor Pre-Activation : Convert dichlorobenzyl chloride to its boronic ester for smoother Suzuki coupling .

Data Contradiction Analysis:
If yields vary between studies, compare solvent purity (e.g., anhydrous DMF vs. technical grade) and oxygen exclusion methods (N₂ vs. argon sparging) .

Q. How can contradictory reports about this compound’s biological activity be resolved?

Methodological Answer: Contradictions may stem from assay variability or off-target effects. Resolve via:

  • Orthogonal Assays : Confirm enzyme inhibition (e.g., kinase activity) using both fluorescence polarization and radiometric assays .
  • Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replace 3,4-dimethoxyphenyl with 4-fluorophenyl) to isolate pharmacophore contributions .
  • Target Engagement Profiling : Use CETSA (Cellular Thermal Shift Assay) to validate target binding in live cells .

Q. What strategies are recommended for analyzing metabolic stability in preclinical studies?

Methodological Answer:

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Use NADPH cofactor to assess CYP450-mediated metabolism .
  • Metabolite Identification : Employ UPLC-QTOF-MS to detect hydroxylation or demethylation products (common for dimethoxyphenyl groups) .
  • Structural Modifications : Introduce deuterium at labile positions (e.g., benzylic CH₂) to prolong half-life .

Q. How do electronic effects of substituents influence the compound’s reactivity in further derivatization?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : The 3,4-dichlorobenzyl group deactivates the pyrimidine ring, requiring harsher conditions for nucleophilic substitutions (e.g., NaH in DMF at 100°C) .
  • Electron-Donating Groups (EDGs) : 3,4-Dimethoxyphenyl enhances electrophilic aromatic substitution at the triazole ring (e.g., iodination with NIS in AcOH) .

Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict Fukui indices to identify reactive sites .

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